![molecular formula C10H10N2O B3296413 3-Methoxy-4-methyl-1,5-naphthyridine CAS No. 893566-31-9](/img/structure/B3296413.png)
3-Methoxy-4-methyl-1,5-naphthyridine
Overview
Description
It belongs to the class of 1,5-naphthyridines, which exhibit significant importance in medicinal chemistry due to their diverse biological activities . These compounds are characterized by a fused pyridine ring system with different arrangements of nitrogen atoms.
2.
Synthesis Analysis
Several synthetic strategies have been explored for the preparation of 1,5-naphthyridines. For instance, chloronitropyridine can react with tributyl (1-ethoxyvinyl)tin, followed by fluorination and subsequent condensation, resulting in the formation of the 1,5-naphthyridine ring .
6.
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis Methods
- 3-Methoxy-4-methyl-1,5-naphthyridine's synthesis involves various chemical processes. For example, 3-Amino-5-methoxy-4-methyl-pyridine undergoes the Skraup reaction to yield 1,5-naphthyridine, which is then treated to form N,N-dimethyl enamine intermediate. This is further processed to produce 3-hydroxy-1,5-naphthyridine-4-carbaldehyde (Li et al., 2010).
Chemical Properties and Structural Analysis
- Studies on the structural properties and behavior of 3-Methoxy-4-methyl-1,5-naphthyridine derivatives, like their IR and UV spectra, have been conducted. These studies provide insights into their crystalline state, tautomeric equilibriums, and basicity constants (Titkova et al., 1981).
Pharmaceutical Research
- Naphthyridine derivatives, which include compounds related to 3-Methoxy-4-methyl-1,5-naphthyridine, have been explored for their antimalarial activity. While some derivatives did not show significant activity in preliminary screens, this research contributes to the understanding of their pharmacological potential (Barlin & Tan, 1984, 1985).
Anticancer Properties
- Certain naphthyridine-based systems, including derivatives of 3-Methoxy-4-methyl-1,5-naphthyridine, have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. This research suggests potential applications in cancer treatment (Murugesh et al., 2014).
Development of Novel Compounds
- Research has been conducted on the synthesis of novel compounds using 3-Methoxy-4-methyl-1,5-naphthyridine derivatives, exploring their use in creating new chemical entities with potential pharmacological applications (Kumar et al., 2003).
Industrial Applications
- The industrial-scale synthesis of fluoronaphthyridines, which could include 3-Methoxy-4-methyl-1,5-naphthyridine derivatives, has been explored. Different methods of introducing the fluorine atom in these compounds and their suitability for large-scale production have been studied, highlighting their potential industrial applications (Abele et al., 2014).
Cancer Research
- A novel naphthyridine derivative showed significant anticancer activity in human melanoma cells. The compound induces necroptosis at low concentrations and apoptosis at high concentrations, suggesting its potential as a chemical substance for melanoma treatment (Kong et al., 2018).
Corrosion Inhibition
- Naphthyridine derivatives, including 3-Methoxy-4-methyl-1,5-naphthyridine, have been evaluated as corrosion inhibitors for steel in acidic environments. These studies are crucial in understanding their application in industrial corrosion protection (Ansari & Quraishi, 2015).
properties
IUPAC Name |
3-methoxy-4-methyl-1,5-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-9(13-2)6-12-8-4-3-5-11-10(7)8/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSLOFYQIIFSHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1OC)C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659624 | |
Record name | 3-Methoxy-4-methyl-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-methyl-1,5-naphthyridine | |
CAS RN |
893566-31-9 | |
Record name | 3-Methoxy-4-methyl-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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